Methyl 2-ethylpiperidine-2-carboxylate;hydrochloride
Description
Methyl 2-ethylpiperidine-2-carboxylate hydrochloride is a piperidine derivative characterized by a six-membered amine ring with two substituents at the second carbon: an ethyl group (-CH2CH3) and a methyl ester (-COOCH3). The compound is synthesized as a hydrochloride salt to enhance its stability and solubility in aqueous environments. It serves as a critical intermediate in pharmaceutical research, particularly in the development of antithrombotic agents and other bioactive molecules .
Properties
IUPAC Name |
methyl 2-ethylpiperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-9(8(11)12-2)6-4-5-7-10-9;/h10H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLCOAVNTSGOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCN1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethylpiperidine-2-carboxylate;hydrochloride typically involves the esterification of 2-ethylpiperidine-2-carboxylic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent salt formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethylpiperidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
Organic Synthesis
Methyl 2-ethylpiperidine-2-carboxylate; hydrochloride serves as a chiral building block in the synthesis of various organic molecules, including pharmaceuticals. The chirality of this compound allows for precise control over the stereochemistry of the products formed during synthesis, which is crucial for biological activity.
Synthesis Pathways
The synthesis typically involves multi-step processes that allow for the introduction of various functional groups. These processes can include:
- N-Acylation reactions : Used to introduce acyl groups.
- Alkylation reactions : To add alkyl chains that modify lipophilicity and biological activity.
Pharmaceutical Applications
Methyl 2-ethylpiperidine-2-carboxylate; hydrochloride has been explored for its potential in drug development, particularly as an intermediate in synthesizing compounds with therapeutic properties.
Antiviral Research
Recent studies have indicated that derivatives of piperidine, including methyl 2-ethylpiperidine-2-carboxylate; hydrochloride, exhibit inhibitory effects against viral enzymes such as papain-like protease (PLpro) from coronaviruses. For instance, compounds derived from this structure have demonstrated nanomolar potency against SARS-CoV PLpro, indicating potential for broader-spectrum antiviral drugs .
Cancer Therapy
Research has shown that piperidine derivatives can exhibit anticancer properties. One study demonstrated that a piperidine-based compound had better cytotoxicity in hypopharyngeal tumor cells compared to traditional chemotherapeutic agents like bleomycin . This highlights the potential of methyl 2-ethylpiperidine-2-carboxylate; hydrochloride in developing novel cancer treatments.
Alzheimer's Disease
Compounds derived from methyl 2-ethylpiperidine-2-carboxylate; hydrochloride have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's disease therapy . This suggests that such derivatives could contribute to cognitive enhancement treatments.
Cosmetic Formulations
In addition to its pharmaceutical applications, methyl 2-ethylpiperidine-2-carboxylate; hydrochloride is also being explored in cosmetic formulations due to its properties as a skin-conditioning agent. Its incorporation into topical products aims to enhance moisture retention and improve skin texture .
Mechanism of Action
The mechanism of action of Methyl 2-ethylpiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
(a) Ethyl vs. Methyl Substituents
- The methyl ester balances moderate hydrolytic stability with solubility .
(S)-Ethyl piperidine-2-carboxylate HCl (Ethyl Ester Analog):
This compound replaces the methyl ester with an ethyl ester (-COOCH2CH3). The larger ester group enhances lipophilicity but reduces solubility in water compared to the target compound. It is used in similar synthetic pathways but may exhibit slower hydrolysis rates due to steric hindrance .1-Methylpiperidine-2-carboxylic Acid HCl :
Features a methyl group on the nitrogen (N-methyl) and a carboxylic acid (-COOH) at position 2. The carboxylic acid increases polarity and water solubility but reduces lipid solubility, limiting its utility in lipophilic drug formulations .
(b) Functional Group Modifications
N-Methylpiperidine-2-carboxamide HCl :
Replaces the ester with an amide (-CONH2). Amides are more resistant to hydrolysis than esters, making this compound more stable in biological systems. However, reduced lipophilicity may impact bioavailability .- Piperidine-2-carboxylic Acid HCl: Lacks substituents on the ring and contains a carboxylic acid group.
Physicochemical Properties
The table below summarizes key differences:
Research Findings and Trends
- Hydrolysis Sensitivity : Methyl esters (target compound) hydrolyze faster than ethyl esters but slower than amides. This balance makes them suitable for prodrug designs .
- Substituent Position : Ethyl groups at position 2 (target) improve binding affinity in enzyme inhibition compared to 6-methyl derivatives (e.g., 6-Methylpiperidine-2-carboxylic acid) .
- Salt Forms : Hydrochloride salts universally enhance solubility, but free bases of analogous compounds (e.g., 2-ethylpiperidine) are more volatile and less stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
